molecular formula C9H5NOS B13954603 Furo[3,4-f][1,3]benzothiazole CAS No. 267-41-4

Furo[3,4-f][1,3]benzothiazole

Cat. No.: B13954603
CAS No.: 267-41-4
M. Wt: 175.21 g/mol
InChI Key: WQDKIURWHOZZFT-UHFFFAOYSA-N
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Description

Furo[3,4-f]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-f]benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable furan derivative. One common method includes the reaction of 2-aminobenzenethiol with furan-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as iodine or samarium triflate, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of furo[3,4-f]benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-f]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,4-f]benzothiazole-2,3-dione, while reduction can produce furo[3,4-f]benzothiazoline .

Scientific Research Applications

Furo[3,4-f]benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of furo[3,4-f]benzothiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Furo[3,4-f]benzothiazole can be compared with other similar compounds such as benzothiazole and benzoxazole:

Properties

CAS No.

267-41-4

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

furo[3,4-f][1,3]benzothiazole

InChI

InChI=1S/C9H5NOS/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H

InChI Key

WQDKIURWHOZZFT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=COC=C31)SC=N2

Origin of Product

United States

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